Physicochemical properties of 1-Aminoheptan-2-ol for research
Physicochemical properties of 1-Aminoheptan-2-ol for research
An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Utilization of 1-Aminoheptan-2-ol
As drug development pivots toward highly functionalized, stereospecific small molecules, chiral β -amino alcohols have emerged as indispensable building blocks. Among these, 1-Aminoheptan-2-ol (CAS: 51411-48-4) stands out due to its optimal balance of lipophilicity, hydrogen-bonding capacity, and steric tunability[1].
This whitepaper provides a comprehensive, causality-driven analysis of 1-Aminoheptan-2-ol. Designed for senior researchers and application scientists, it deconstructs the molecule’s physicochemical properties, details a self-validating synthetic protocol, and explores its downstream applications in asymmetric synthesis and active pharmaceutical ingredient (API) development.
Structural Dynamics and Physicochemical Profiling
Understanding the physicochemical properties of 1-Aminoheptan-2-ol is critical for predicting its behavior in both synthetic environments and biological systems. The molecule features a primary amine (-NH 2 ) and a secondary hydroxyl group (-OH) situated on adjacent carbons (C1 and C2, respectively), attached to a flexible five-carbon aliphatic tail[1],[2].
This structural motif imparts a unique amphiphilic character. The polar headgroup facilitates strong hydrogen bonding, while the heptyl chain provides a hydrophobic anchor, making it highly valuable in the synthesis of peptidomimetics and lipid-like drug delivery systems[2].
Table 1: Quantitative Physicochemical Data & Causal Significance
| Property | Value | Causality / Strategic Significance |
| Molecular Weight | 131.22 g/mol [1] | Low molecular weight allows for efficient incorporation into larger API scaffolds without violating Lipinski's Rule of 5. |
| XLogP3 | 1.0[1] | Provides optimal lipophilicity for cell membrane permeability while maintaining sufficient aqueous solubility for physiological assays. |
| Topological Polar Surface Area | 46.3 Ų[1] | Falls well within the optimal range (< 90 Ų) for oral bioavailability and potential blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors | 2[1] | Facilitates strong, directional target-protein interactions via the -NH 2 and -OH groups within kinase or protease active sites. |
| Hydrogen Bond Acceptors | 2[1] | Enhances solvation in polar protic solvents and contributes to the molecule's overall binding affinity in target pockets. |
Mechanistic Synthesis: Regioselective Epoxide Ring Opening
The most efficient and scalable route to synthesize 1-Aminoheptan-2-ol is the regioselective nucleophilic ring opening of 1,2-epoxyheptane[3].
The Causality of the Chemical Design
Epoxides are highly strained, three-membered oxirane rings. In the absence of strong acids, nucleophilic attack by ammonia (or an amine) preferentially occurs at the less sterically hindered terminal carbon (C1) via an S N 2 mechanism[3]. To prevent over-alkylation (the formation of secondary or tertiary amines), a massive stoichiometric excess of ammonia is utilized. Alternatively, Lewis acid catalysts (such as Zn(ClO4)2 or CeCl3 ) can be employed to coordinate with the oxirane oxygen. This coordination withdraws electron density, increasing the electrophilicity of the adjacent carbons and accelerating the reaction at room temperature while strictly maintaining regiocontrol[3].
Self-Validating Experimental Protocol
The following protocol incorporates built-in validation checkpoints to ensure the integrity of the synthesis.
Step 1: Reaction Setup & Activation
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Action: Dissolve 10 mmol of 1,2-epoxyheptane in 20 mL of a polar protic solvent (e.g., methanol).
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Causality: Methanol stabilizes the developing negative charge on the oxirane oxygen during the transition state, lowering the activation energy.
Step 2: Nucleophilic Amination
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Action: Add 100 mmol (10-fold excess) of aqueous ammonia (28% w/w) dropwise to the solution at 0°C, followed by 5 mol% of Zn(ClO4)2 catalyst.
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Causality: The extreme excess of ammonia outcompetes the newly formed primary amine product, statistically preventing secondary amine formation. The low temperature controls the exothermic ring-opening process.
Step 3: Incubation & In-Process Validation
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Action: Allow the reaction to warm to ambient temperature and stir for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane/Methanol (9:1).
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Validation Checkpoint: Stain the TLC plate with ninhydrin and heat. The disappearance of the UV-inactive epoxide spot and the emergence of a distinct, purple/pink ninhydrin-positive spot at a lower R f validates the successful formation of the primary amine.
Step 4: Workup & Isolation
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Action: Evaporate the methanol and excess ammonia under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL), wash with brine, and dry over anhydrous Na2SO4 . Concentrate in vacuo to yield the crude product.
Step 5: Analytical Quality Control (QC)
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Action: Subject the crude product to 1 H-NMR spectroscopy (in CDCl 3 ).
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Validation Checkpoint: The regiochemistry is confirmed by analyzing the carbinol proton (CH-OH). A multiplet appearing around δ 3.5–3.7 ppm, distinct from the CH 2 -NH 2 protons ( δ 2.5–2.8 ppm), self-validates that the nucleophile attacked C1, yielding the 1-amino-2-ol regioisomer rather than the 2-amino-1-ol.
Regioselective synthetic workflow for 1-Aminoheptan-2-ol via epoxide ring opening.
Applications in Drug Development and Asymmetric Synthesis
Because 1-Aminoheptan-2-ol possesses an asymmetric carbon (C2), its enantiomerically pure forms are highly prized in medicinal chemistry[2].
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Chiral Auxiliaries and Ligands: The spatial arrangement of the amino and hydroxyl groups allows 1-Aminoheptan-2-ol to act as a bidentate ligand. When complexed with transition metals (e.g., Ruthenium or Rhodium), it forms highly structured chiral environments that dictate the stereochemical outcome of asymmetric hydrogenations or carbon-carbon bond-forming reactions[2].
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Peptidomimetics: The β -amino alcohol motif is a known bioisostere for the transition state of peptide bond hydrolysis. Incorporating 1-Aminoheptan-2-ol into small molecules allows researchers to design potent protease inhibitors (similar to the structural logic used in HIV protease inhibitors like Saquinavir).
Downstream applications of 1-Aminoheptan-2-ol in asymmetric synthesis and API development.
Handling, Stability, and Safety Protocols
Maintaining the integrity of 1-Aminoheptan-2-ol requires strict adherence to safety and storage protocols. The compound is sensitive to oxidative degradation over prolonged periods and can absorb atmospheric carbon dioxide to form carbamate salts. It should be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C.
Table 2: GHS Hazard Identification & Laboratory Mitigation
| GHS Code | Hazard Description | Laboratory Mitigation Strategy |
| H302 | Harmful if swallowed[1] | Handle raw materials exclusively in a designated powder-weighing hood; strictly prohibit food/drink in the laboratory. |
| H315 | Causes skin irritation[1] | Utilize double-layered nitrile gloves and a chemically resistant lab coat during all synthetic manipulations. |
| H318 | Causes serious eye damage[1] | Mandatory use of tight-fitting chemical safety goggles; a full face shield is required during scale-up or pressurized reactions. |
| H335 | May cause respiratory irritation[1] | Ensure all volatile manipulations, solvent evaporations, and transfers occur within a certified, high-flow chemical fume hood. |
References
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PubChem. "1-Aminoheptan-2-ol | C7H17NO | CID 14178859 - PubChem." National Institutes of Health (NIH). Available at:[Link]
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Organic Chemistry Portal. "β-Amino alcohol synthesis by amination (alkylation)." Organic Chemistry Portal. Available at:[Link]
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Research & Reviews. "A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides." Research & Reviews: Journal of Chemistry. Available at: [Link]
